molecular formula C15H20N2O3 B2574149 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide CAS No. 865659-67-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide

Cat. No.: B2574149
CAS No.: 865659-67-2
M. Wt: 276.336
InChI Key: JAAWJMWVPSPMQQ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds containing multiple functional groups. The compound name precisely delineates the structural components, beginning with the terminal amide nitrogen substituted at the 6-position of the 2,3-dihydro-1,4-benzodioxin ring system, connected through an amide linkage to a 2-methylpiperidine-1-carboxyl group.

The molecular structure can be systematically analyzed through its constituent parts. The benzodioxin component represents a bicyclic system where a benzene ring is fused with a 1,4-dioxane ring in the 2,3-dihydro configuration, creating a seven-membered heterocyclic framework. This benzodioxin moiety has been extensively studied in medicinal chemistry due to its presence in numerous therapeutic agents possessing antihypertensive, neurological, and anti-inflammatory activities. The 2,3-dihydro-1,4-benzodioxin ring system has been identified as a privileged structure in drug discovery, appearing in compounds targeting diverse therapeutic areas including central nervous system disorders and cardiovascular diseases.

The piperidine component exists as a six-membered saturated nitrogen heterocycle bearing a methyl substituent at the 2-position, with the carboxamide functionality extending from the nitrogen atom at position 1. This methylated piperidine structure contributes significantly to the compound's three-dimensional conformation and potential receptor binding properties. The systematic identification is further supported by the assigned Chemical Abstracts Service registry number 865659-67-2, which provides a unique identifier for this specific molecular entity.

Table 1: Structural Identification Parameters

Parameter Value
Chemical Abstracts Service Number 865659-67-2
Molecular Formula C15H20N2O3
Molecular Weight 276.34 g/mol
MDL Number MFCD04125247
SMILES Notation O=C(N1C(C)CCCC1)NC2=CC=C(OCCO3)C3=C2

The simplified molecular-input line-entry system notation provides a linear representation of the molecular structure, enabling computational analysis and database searching. The notation O=C(N1C(C)CCCC1)NC2=CC=C(OCCO3)C3=C2 accurately captures the connectivity pattern, including the carbonyl group, the methylated piperidine ring numbered as positions 1 through 6, and the benzodioxin system with its characteristic oxygen bridge.

Historical Context of Discovery and Initial Characterization

The development of this compound emerged from the broader historical context of benzodioxin chemistry research, which has been actively pursued for several decades due to the therapeutic potential of this structural motif. The 2,3-dihydro-1,4-benzodioxin core structure has been recognized as a valuable scaffold in medicinal chemistry since its early identification in naturally occurring compounds and subsequent synthetic development for pharmaceutical applications.

The initial characterization of this specific compound represents part of the systematic exploration of piperidine carboxamide derivatives containing the benzodioxin moiety. Research in this area has been driven by the understanding that the benzodioxin ring system confers beneficial pharmacological properties, while the piperidine carboxamide component provides opportunities for fine-tuning molecular interactions with biological targets. The compound has been classified within the broader category of piperidine derivatives, which have demonstrated significant potential in medicinal chemistry applications due to their structural features and biological properties.

The historical development of compounds containing the 2,3-dihydro-1,4-benzodioxin framework can be traced to investigations of structure-activity relationships in therapeutic agents. Early research demonstrated that this heterocyclic system could serve as an effective bioisostere for other aromatic ring systems, leading to the exploration of various substitution patterns and functional group modifications. The incorporation of the 2-methylpiperidine-1-carboxamide component represents a strategic synthetic approach to enhance the compound's pharmacological profile while maintaining the beneficial characteristics of the benzodioxin core.

Contemporary research has positioned this compound within the context of advanced heterocyclic chemistry, where the strategic combination of multiple bioactive fragments creates opportunities for enhanced selectivity and potency. The compound has been identified in various chemical databases and research publications as a representative example of sophisticated molecular design in modern pharmaceutical chemistry.

Significance in Heterocyclic and Carboxamide Chemistry Research

This compound holds particular significance in the field of heterocyclic chemistry research due to its exemplification of successful multi-heterocycle integration. The compound demonstrates how distinct heterocyclic systems can be combined to create molecules with enhanced pharmacological potential while maintaining favorable physicochemical properties. This integration represents a fundamental principle in modern medicinal chemistry, where the strategic assembly of proven pharmacophoric elements leads to novel therapeutic candidates.

The benzodioxin component of the compound has been extensively studied as a privileged structure in drug discovery. Research has demonstrated that the 2,3-dihydro-1,4-benzodioxin ring system appears in numerous therapeutic agents across diverse medical applications, including treatments for nervous system disorders, cardiovascular diseases, and inflammatory conditions. The versatility of this heterocyclic framework has made it a valuable tool in structure-based drug design, where modifications to the benzodioxin core can be systematically explored to optimize biological activity.

The piperidine carboxamide portion of the molecule contributes significantly to its research value in carboxamide chemistry. Piperidine derivatives have been recognized as important scaffolds in medicinal chemistry due to their ability to adopt various conformations and participate in diverse molecular interactions. The 2-methyl substitution pattern adds an additional layer of structural complexity that can influence the compound's three-dimensional shape and binding characteristics with potential biological targets.

Table 2: Research Significance Parameters

Research Area Contribution
Heterocyclic Chemistry Multi-heterocycle integration methodology
Benzodioxin Research Privileged structure validation
Carboxamide Development Piperidine-based scaffold optimization
Medicinal Chemistry Structure-activity relationship studies

Current research applications of this compound extend to various areas of pharmaceutical investigation, including studies of structure-activity relationships, synthetic methodology development, and pharmacological profiling. The compound serves as a model system for understanding how modifications to heterocyclic frameworks can influence biological activity and selectivity. This research significance is further enhanced by the compound's potential applications in diverse therapeutic areas, reflecting the broad utility of the benzodioxin-piperidine carboxamide structural combination.

The compound's role in contemporary research also encompasses its utility as a synthetic intermediate and building block for the development of related molecular entities. The established synthetic pathways for accessing this compound provide valuable insights into the construction of complex heterocyclic systems, contributing to the broader knowledge base in synthetic organic chemistry. These synthetic approaches typically involve multi-step procedures that incorporate both the benzodioxin formation and the piperidine carboxamide assembly, requiring careful optimization of reaction conditions to achieve high yields and purity.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-11-4-2-3-7-17(11)15(18)16-12-5-6-13-14(10-12)20-9-8-19-13/h5-6,10-11H,2-4,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAWJMWVPSPMQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Piperidine Derivative Synthesis: The piperidine ring is often prepared via the hydrogenation of pyridine derivatives or through the cyclization of amino alcohols.

    Coupling Reaction: The final step involves coupling the benzodioxin derivative with the piperidine carboxamide. This can be achieved using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The piperidine ring can be reduced using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxin ring.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: N-substituted derivatives of the original compound.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide has been explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Studied for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Potential use in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as receptors or enzymes. The benzodioxin ring may facilitate binding to hydrophobic pockets, while the piperidine moiety could interact with polar or charged regions of the target.

Comparison with Similar Compounds

Key Structural Differences and Implications

  • Core Heterocycle : The target compound and most analogs retain the 1,4-benzodioxin ring, but substitutions vary. For example, replacing benzodioxin with benzoxazin () alters electronic properties and target selectivity .
  • Functional Groups: The 2-methylpiperidine carboxamide in the target compound contrasts with thiazole methanone () and Schiff base coumarin (). Piperidine derivatives often enhance blood-brain barrier penetration, whereas thiazoles and coumarins favor planar interactions with enzymes like kinases or oxidoreductases . Antihepatotoxic flavones () rely on hydroxyl groups and dioxane rings for antioxidant activity, a feature absent in the target compound .
  • Biological Targets: CDK9 inhibitors () require hydrogen-bonding motifs (e.g., ethylamino thiazole), while antiparasitic benzothiophenes () depend on lipophilic trifluorophenyl groups .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound features a piperidine ring and a benzodioxane moiety , which contribute to its unique biological properties. The presence of these structural elements is believed to enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that compounds containing the benzodioxane structure may exhibit antibacterial and antifungal activities . For instance, derivatives of similar compounds have shown promising results in inhibiting microbial growth, suggesting that this compound could possess similar properties.

Enzyme Inhibition

Preliminary studies have highlighted the compound's potential as an inhibitor of key enzymes , including:

  • Acetylcholinesterase (AChE) : This enzyme is crucial in the breakdown of acetylcholine in the nervous system. Inhibition could lead to increased levels of this neurotransmitter, potentially benefiting conditions like Alzheimer's disease.
  • α-Glucosidase : Inhibiting this enzyme can help manage blood sugar levels, making the compound a candidate for diabetes treatment.

Molecular docking studies suggest that this compound fits well into the active sites of target enzymes, effectively blocking substrate access. This mechanism underlines its potential as a therapeutic agent in various metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyCompoundFindings
Study AN-benzylpiperidine derivativesExhibited anti-HIV and antitumor activities.
Study BBenzodioxane derivativesShowed significant inhibition of AChE and α-glucosidase.
Study CPiperidine derivativesDemonstrated neuroprotective effects in vitro.

These findings collectively support the hypothesis that this compound may possess similar or enhanced biological activities due to its unique structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpiperidine-1-carboxamide, and how can yield and purity be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzodioxin moiety with a functionalized piperidine precursor. Key steps may involve:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.
  • Purification : Employ gradient elution via reversed-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity .
  • Process Optimization : Implement factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns on the benzodioxin and piperidine rings.
  • Mass Spectrometry (HRMS) : ESI-TOF for precise molecular weight validation.
  • X-ray Crystallography : Resolve stereochemical ambiguities if crystalline derivatives are obtainable.
  • HPLC-PDA : Monitor purity and detect impurities using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in cholinesterase inhibition?

  • Methodological Answer :

  • In Vitro Assays : Use Ellman’s method to measure acetylcholinesterase (AChE) inhibition kinetics. Compare IC50_{50} values against donepezil as a positive control.
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with AChE’s catalytic site. Prioritize binding poses that align with experimental IC50_{50} data .
  • Mutagenesis Studies : Validate key residues (e.g., Ser203, His447) via site-directed mutagenesis to confirm binding interactions .

Q. How can contradictory data regarding the compound’s biological activity across studies be resolved?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies using standardized metrics (e.g., normalized IC50_{50} values) to identify outliers.
  • Reproducibility Protocols : Replicate experiments under controlled conditions (fixed pH, temperature, and enzyme batch) to isolate variables .
  • Advanced Statistics : Apply ANOVA or mixed-effects models to account for inter-lab variability .

Q. What computational strategies are recommended for predicting pharmacokinetic and toxicological profiles?

  • Methodological Answer :

  • QSAR Modeling : Use tools like SwissADME or admetSAR to predict logP, bioavailability, and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration) via GROMACS with lipid bilayer models.
  • Toxicity Prediction : Leverage ProTox-II for hepatotoxicity and mutagenicity risk assessment .

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